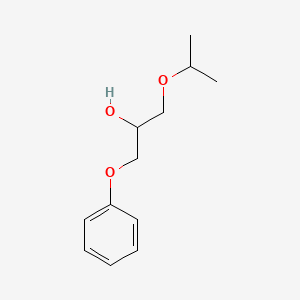![molecular formula C12H17N B13947353 N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine CAS No. 80166-81-0](/img/structure/B13947353.png)
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine is an organic compound characterized by the presence of an imine group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine typically involves the condensation of 2-ethyl-6-(propan-2-yl)aniline with formaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Ethyl-6-(propan-2-yl)phenyl]methanamine
- N-[2-Ethyl-6-(propan-2-yl)phenyl]acetamide
- N-[2-Ethyl-6-(propan-2-yl)phenyl]benzamide
Uniqueness
N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine is unique due to its specific structural features, such as the imine group and the substituted phenyl ring
Propiedades
Número CAS |
80166-81-0 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C12H17N/c1-5-10-7-6-8-11(9(2)3)12(10)13-4/h6-9H,4-5H2,1-3H3 |
Clave InChI |
VQCSNWJKPPEOOA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(C)C)N=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)

![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)






![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)



